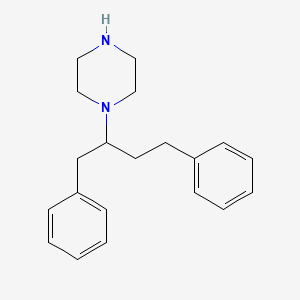![molecular formula C103H172N24O22 B10839136 [Sar1Gly]GAL-B2](/img/structure/B10839136.png)
[Sar1Gly]GAL-B2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Sar1Gly]GAL-B2 ist ein synthetisches Peptid, das als Ligand für Galanin-Rezeptoren wirkt und speziell auf den Galanin-Rezeptor vom Typ 2 abzielt. Diese Verbindung wurde hinsichtlich ihrer potenziellen therapeutischen Anwendungen untersucht, insbesondere in Bezug auf die Modulation neurologischer Funktionen und Störungen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [Sar1Gly]GAL-B2 erfolgt durch Festphasenpeptidsynthese (SPPS), ein Verfahren, das häufig zur Herstellung von Peptiden verwendet wird. Der Prozess beginnt mit der Anbindung der ersten Aminosäure an ein festes Harz. Die nachfolgenden Aminosäuren werden schrittweise in einer bestimmten Reihenfolge hinzugefügt, wobei Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) verwendet werden. Die Peptidkette wird durch wiederholte Zyklen von Entschützungs- und Kupplungsreaktionen verlängert, bis die gewünschte Sequenz erreicht ist .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden eingesetzt, um Effizienz und Reproduzierbarkeit zu erhöhen. Die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) gewährleistet die Reinheit des Endprodukts. Zusätzlich wird die Gefriertrocknung eingesetzt, um das Peptid in einer stabilen, trockenen Form zu erhalten, die für die Lagerung und weitere Verwendung geeignet ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen
[Sar1Gly]GAL-B2 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Das Peptid kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Disulfidbrücken zwischen Cysteinresten führt.
Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen und sie wieder in freie Thiolgruppen umwandeln.
Substitution: Aminosäurereste innerhalb des Peptids können durch andere Reste substituiert werden, um seine Eigenschaften und Aktivität zu verändern.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Jod können als Oxidationsmittel verwendet werden.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind gängige Reduktionsmittel.
Substitution: Aminosäurederivate und Kupplungsreagenzien wie DIC und HOBt werden in Substitutionsreaktionen verwendet.
Hauptsächlich gebildete Produkte
Zu den hauptsächlich aus diesen Reaktionen gebildeten Produkten gehören modifizierte Peptide mit veränderten Disulfidbrückenmustern oder Aminosäuresequenzen, die sich auf die Stabilität, Löslichkeit und biologische Aktivität des Peptids auswirken können .
Wissenschaftliche Forschungsanwendungen
[Sar1Gly]GAL-B2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.
Biologie: Untersucht wird seine Rolle bei der Modulation der Galanin-Rezeptoraktivität, die an verschiedenen physiologischen Prozessen wie Schmerzempfindung, Stimmungsregulation und Nahrungsaufnahme beteiligt ist.
Medizin: Erforscht werden potenzielle therapeutische Anwendungen bei der Behandlung neurologischer Erkrankungen wie Epilepsie, Depression und Alzheimer-Krankheit.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es an den Galanin-Rezeptor vom Typ 2 bindet, einen G-Protein-gekoppelten Rezeptor. Nach der Bindung aktiviert es intrazelluläre Signalwege, darunter die Hemmung der Adenylatcyclase und die Aktivierung der Phospholipase C. Diese Wege führen zu Veränderungen in Zellfunktionen wie Neurotransmitterfreisetzung und Genexpression. Die Modulation dieser Wege ist für die Auswirkungen der Verbindung auf neurologische Funktionen verantwortlich .
Wirkmechanismus
[Sar1Gly]GAL-B2 exerts its effects by binding to galanin receptor type 2, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C. These pathways lead to changes in cellular functions, such as neurotransmitter release and gene expression. The modulation of these pathways is responsible for the compound’s effects on neurological functions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Galanin (1-13): Ein kürzeres Peptidfragment von Galanin mit ähnlichen Rezeptorbindungseigenschaften.
NAX 5055: Ein weiterer Galanin-Rezeptor-Ligand mit einer Präferenz für den Galanin-Rezeptor vom Typ 1.
M40: Ein Galanin-Rezeptor-Ligand mit einem breiteren Rezeptorbindungsprofil.
Einzigartigkeit
[Sar1Gly]GAL-B2 zeichnet sich durch seine selektive Bindung an den Galanin-Rezeptor vom Typ 2 aus, was eine gezieltere Modulation spezifischer physiologischer Prozesse ermöglicht. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der unterschiedlichen Rollen von Galanin-Rezeptorsubtypen und für die Entwicklung gezielter Therapien für neurologische Erkrankungen .
Eigenschaften
Molekularformel |
C103H172N24O22 |
|---|---|
Molekulargewicht |
2098.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(hexadecanoylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C103H172N24O22/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-41-85(132)110-49-32-28-39-74(93(139)117-72(90(109)136)36-25-29-46-104)119-94(140)73(37-26-30-47-105)118-95(141)75(38-27-31-48-106)120-102(148)83-40-33-50-127(83)88(135)60-113-92(138)76(51-62(2)3)121-96(142)77(52-63(4)5)122-98(144)79(54-67-42-44-69(130)45-43-67)116-87(134)59-112-91(137)65(8)114-101(147)82(61-128)125-99(145)81(56-84(108)131)123-97(143)78(53-64(6)7)124-103(149)89(66(9)129)126-100(146)80(115-86(133)57-107)55-68-58-111-71-35-24-23-34-70(68)71/h23-24,34-35,42-45,58,62-66,72-83,89,111,128-130H,10-22,25-33,36-41,46-57,59-61,104-107H2,1-9H3,(H2,108,131)(H2,109,136)(H,110,132)(H,112,137)(H,113,138)(H,114,147)(H,115,133)(H,116,134)(H,117,139)(H,118,141)(H,119,140)(H,120,148)(H,121,142)(H,122,144)(H,123,143)(H,124,149)(H,125,145)(H,126,146)/t65-,66+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,89-/m0/s1 |
InChI-Schlüssel |
FUVBWPLFMCRKPJ-RUUCUJBTSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CN |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Ncy(SO,methyl)10]acyline](/img/structure/B10839061.png)
![[Pip7]OT](/img/structure/B10839065.png)
![[Sar9,Met(O2)11]-SP](/img/structure/B10839066.png)
![[Tyr-Pro-Phe-NH-]2](/img/structure/B10839071.png)
![4-[2-[6-[(6-Amino-1-hydroxy-1-iminohexan-2-yl)-[1-[5-carbamimidamido-2-[[2-[[1,5-dihydroxy-2-[[1-hydroxy-2-[[1-hydroxy-3-(4-hydroxyphenyl)-2-[3-(4-hydroxyphenyl)propanoyl-methylamino]propylidene]amino]-3-phenylpropylidene]amino]-5-iminopentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]pentanoyl]pyrrolidine-3-carbonyl]amino]-6-oxohexyl]imino-2-hydroxyethyl]sulfanyl-2,3,5-trichloro-6-(7,7,9,17,19,19-hexamethyl-4,22-disulfo-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),5,12,15,21-pentaen-13-yl)benzoic acid](/img/structure/B10839079.png)
![[Tyr-Pro-Phe-NH-CH2-]2](/img/structure/B10839085.png)

![{[(9Z)-octadec-9-en-1-yl]sulfamoyl}amine](/img/structure/B10839108.png)
![[Sar1,Tdf2]AngII](/img/structure/B10839119.png)



![[Sar1Ala]GAL-B2](/img/structure/B10839153.png)

